molecular formula C10H13BO3 B2899496 3-(Isobutanoy)phenylboronic acid CAS No. 2377608-31-4

3-(Isobutanoy)phenylboronic acid

Cat. No.: B2899496
CAS No.: 2377608-31-4
M. Wt: 192.02
InChI Key: FCFJZCTYFIECHV-UHFFFAOYSA-N
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Description

3-(Isobutanoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and an isobutanoyl group (-CO-C(CH₃)₂) at the 3-position (meta position). The isobutanoyl group introduces steric bulk and moderate electron-withdrawing effects due to the ketone moiety, which may influence solubility, reactivity, and binding affinity. Boronic acids are widely used in organic synthesis, drug delivery, and biomaterials due to their ability to form reversible covalent bonds with diols (e.g., sugars) .

Properties

IUPAC Name

[3-(2-methylpropanoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFJZCTYFIECHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutanoy)phenylboronic acid typically involves the reaction of phenylboronic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group .

Industrial Production Methods: Industrial production methods for boronic acids often involve the electrophilic trapping of an organometallic reagent with a boric ester. For example, phenylmagnesium bromide can react with trimethyl borate to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid .

Chemical Reactions Analysis

Types of Reactions: 3-(Isobutanoy)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-(Isobutanoy)phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with diols under basic conditions and dissociating under acidic conditions . This reversible binding is crucial for its applications in sensing and drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Efficiency

  • 3-(Bromomethyl)phenylboronic Acid (P4) : Exhibited superior translocation efficiency in dendrimer-based delivery systems compared to ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid, P7), highlighting the importance of meta substitution for biochemical applications .
  • 2-(Bromomethyl)phenylboronic Acid (P7) : Demonstrated low efficiency in protein delivery despite structural similarity to P4, emphasizing the critical role of substituent positioning .

Physical and Chemical Properties

  • pKa Modulation : Electron-withdrawing substituents (e.g., -COOH, -Cl) lower the pKa of boronic acids, enhancing diol-binding at physiological pH. For example, 4-carboxyphenylboronic acid exhibits a pKa of ~7.0, enabling glucose sensing at pH 7.4 . In contrast, 3-ethylphenylboronic acid’s electron-donating ethyl group raises its pKa (~8.5), limiting utility in neutral conditions .
  • Solubility: Hydrophilic groups (e.g., -COOH, -NH₂) improve aqueous solubility, whereas hydrophobic groups (e.g., ethyl, isobutanoyl) favor organic phases .

Functional Performance

  • Glucose-Responsive Systems : Phenylboronic acids with tuned pKa (e.g., DDOPBA, pKa ~7.8) enable insulin release under physiological conditions, a feat unattainable with high-pKa analogs .
  • Hydrogel Formation : Carboxymethylcellulose modified with phenylboronic acid forms dynamic hydrogels via boronate ester crosslinks, adaptable to pH or glucose changes .

Data Tables

Table 1: Key Properties of Selected Phenylboronic Acid Derivatives

Compound Substituent (Position) pKa Key Application Reference
Phenylboronic Acid (PBA) None (parent compound) ~8.8 General diol binding, catalysis
3-Chlorophenylboronic Acid -Cl (3) ~7.5 PCR modulation
3-Ethylphenylboronic Acid -CH₂CH₃ (3) ~8.5 Pharmaceutical synthesis
3-(Aminomethyl)phenylboronic Acid -CH₂NH₂ (3) ~7.2 Enzyme ligand, catalyst
4-Carboxyphenylboronic Acid -COOH (4) ~7.0 Glucose sensing
DDOPBA -Dioxadiaza (4) ~7.8 Insulin delivery systems

Table 2: Substituent Effects on Functional Performance

Substituent Type Example Compound Impact on Activity
Electron-Withdrawing (-Cl) 3-Chlorophenylboronic Acid Enhances electrophilicity, lowers pKa
Electron-Donating (-CH₃) 3-Ethylphenylboronic Acid Raises pKa, reduces glucose binding
Polar (-CONH₂) 3-Acrylamidophenylboronic Acid Enables pH-responsive drug release
Hydrophobic (-CO-C(CH₃)₂) 3-(Isobutanoyl)phenylboronic Acid* Likely reduces solubility, enhances lipophilicity

*Inferred properties based on analogous compounds.

Biological Activity

3-(Isobutanoyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

3-(Isobutanoyl)phenylboronic acid features a boronic acid functional group attached to a phenyl ring with an isobutanoyl substituent. Its molecular formula is C11H15BO3C_{11}H_{15}BO_3, and it possesses unique properties that enable its interaction with biological molecules.

Antibacterial Activity

Research indicates that phenylboronic acids, including 3-(isobutanoyl)phenylboronic acid, exhibit significant antibacterial properties. They act primarily as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

  • Inhibition of β-lactamases : Studies have shown that derivatives of phenylboronic acids can restore the efficacy of antibiotics like meropenem against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism involves covalent binding to the active site of β-lactamases, thereby preventing the hydrolysis of β-lactam antibiotics .
  • Synergistic Effects : The combination of 3-(isobutanoyl)phenylboronic acid with certain antibiotics has been demonstrated to produce synergistic effects, enhancing the overall antibacterial activity. For instance, fractional inhibitory concentration index (FICI) values indicate strong synergy when used in conjunction with meropenem against KPC-2 producing strains .

Anticancer Activity

In addition to its antibacterial effects, 3-(isobutanoyl)phenylboronic acid shows promise in cancer therapy:

  • Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells . This mechanism is crucial for inducing apoptosis in various cancer cell lines.
  • Drug Delivery Systems : The ability of boronic acids to form complexes with certain drugs enhances their solubility and bioavailability. For example, studies have explored using boronic acid derivatives in drug delivery systems for hydrophobic anticancer agents, improving therapeutic outcomes .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 3-(isobutanoyl)phenylboronic acid through various experimental approaches:

  • In Vitro Studies : Laboratory tests demonstrate that this compound effectively inhibits bacterial growth at micromolar concentrations. It has been shown to reduce the viability of resistant bacterial strains significantly when combined with standard antibiotics .
  • Animal Models : Preliminary animal studies indicate that formulations containing 3-(isobutanoyl)phenylboronic acid can enhance the therapeutic effects of existing treatments for infections caused by multi-drug resistant organisms .

Data Tables

The following tables summarize key findings related to the biological activity of 3-(isobutanoyl)phenylboronic acid.

Activity Type Target Organism FICI Value Efficacy
AntibacterialKlebsiella pneumoniae<0.5Strong synergy with meropenem
AntibacterialPseudomonas aeruginosa~0.5Moderate synergy with ceftazidime
AnticancerVarious cancer cell linesN/AInduces apoptosis via proteasome inhibition

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